Product packaging for 2-Methyl-6-(tert-pentyl)phenol(Cat. No.:)

2-Methyl-6-(tert-pentyl)phenol

Cat. No.: B15253217
M. Wt: 178.27 g/mol
InChI Key: NWDYSGDVOAWIKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-6-(tert-pentyl)phenol is a specialty alkylated phenol offered for research and development purposes. Alkylated phenols of this class are of significant interest in various scientific fields. Based on research into similar compounds, this phenol may serve as a key synthetic intermediate or a building block in organic synthesis, particularly in the development of performance chemicals like antioxidants and polymer stabilizers . The sterically hindered structure, imparted by the tert-pentyl group, is a common feature in molecules that function as radical scavengers. Furthermore, structurally related phenols are utilized in fragrance and flavor research due to their distinct leathery and medicinal odor profiles . Thermophysical properties, such as enthalpy of vaporization, are often a subject of study for compounds in this family to characterize their stability and behavior . As a standard handling precaution for phenolic substances, researchers should use appropriate personal protective equipment, including gloves and eye protection, and ensure the material is used with adequate ventilation . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O B15253217 2-Methyl-6-(tert-pentyl)phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

2-methyl-6-(2-methylbutan-2-yl)phenol

InChI

InChI=1S/C12H18O/c1-5-12(3,4)10-8-6-7-9(2)11(10)13/h6-8,13H,5H2,1-4H3

InChI Key

NWDYSGDVOAWIKO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC=CC(=C1O)C

Origin of Product

United States

Synthetic Methodologies and Chemo Transformations of 2 Methyl 6 Tert Pentyl Phenol

Direct Synthesis Approaches

The direct synthesis of 2-Methyl-6-(tert-pentyl)phenol primarily involves the alkylation of a suitable phenolic precursor. The choice of catalyst and reaction conditions plays a critical role in achieving the desired regioselectivity.

Catalytic Alkylation of Phenolic Precursors and Regioselectivity

The most common approach for synthesizing this compound is the Friedel-Crafts alkylation of o-cresol (B1677501) with a tert-pentylating agent, such as tert-pentyl alcohol (tert-amyl alcohol) or isoamylene. This reaction is an electrophilic aromatic substitution where the tert-pentyl carbocation, generated in the presence of an acid catalyst, attacks the electron-rich aromatic ring of o-cresol. psu.eduacs.org

The hydroxyl and methyl groups of o-cresol are ortho, para-directing activators. byjus.comlibretexts.org However, the position ortho to the hydroxyl group and meta to the methyl group is the most sterically accessible for the bulky tert-pentyl group. This steric hindrance often favors the formation of this compound.

Various acid catalysts can be employed for this alkylation, including Brønsted acids like benzenesulfonic acid and perchloric acid, and Lewis acids such as aluminum chloride. researchgate.net The choice of catalyst significantly influences the reaction's efficiency and the distribution of products. For instance, the use of certain zeolites and other solid acid catalysts has been explored to improve selectivity and facilitate catalyst recovery. osti.govrsc.org

Table 1: Catalysts and Conditions for Phenol (B47542) Alkylation

Phenolic PrecursorAlkylating AgentCatalystKey Observations
Phenoltert-Amyl alcoholBenzenesulfonic acidProduct distribution is dependent on temperature, molar ratio, and catalyst amount. researchgate.net
Phenoltert-Butyl alcohol1H-imidazole-1-acetic acid tosilate ([HIMA]OTs)Efficient and recyclable catalytic system. acs.orgnih.gov
p-Cresoltert-Butanol12-Tungstophosphoric acid on nano silicaHigh conversion and selectivity for 2-tert-butyl-p-cresol. mdpi.com
p-Cresoltert-ButanolHeteropoly acid on zirconiaYields 2-tert-butyl-p-cresol and 2,6-di-tert-butyl-p-cresol. psu.edu
Phenoltert-Butyl alcoholZeolite HZOP-31 (from fly ash)Activity comparable to commercial 13X zeolite. osti.gov

Ortho-Alkylation Strategies for Hindered Phenols

Achieving selective ortho-alkylation in phenols is a significant synthetic challenge, particularly when introducing bulky substituents. acs.orggoogle.com Specific strategies have been developed to favor the formation of ortho-alkylated products. One such strategy involves the use of catalysts that can coordinate with the phenolic hydroxyl group, thereby directing the electrophile to the ortho position. For example, aluminum phenoxide, generated in situ from phenol and aluminum, can direct the alkylation to the ortho positions. google.com

Another approach utilizes catalysts that offer shape selectivity, such as certain zeolites, where the pore structure favors the formation of the less sterically bulky ortho-substituted product over the para-substituted one. osti.govrsc.org Rhenium catalysts, like Re2(CO)10, have also been shown to selectively catalyze the ortho-alkylation of phenols with alkenes. orgsyn.org

Multistep Synthetic Routes to Access the this compound Core

While direct alkylation is the most straightforward method, multistep sequences can also be employed, particularly when specific isomers are desired or when direct methods yield inseparable mixtures. researchgate.net One potential, though less direct, route could involve the synthesis of a precursor with the desired substitution pattern, followed by functional group manipulations.

For example, a process for producing 2,6-dimethylphenol (B121312) involves the tert-butylation of phenol to form 4-tert-butylphenol, followed by methylation and subsequent debutylation. google.com A similar conceptual pathway could be envisioned for this compound, where a protecting or directing group is used to control the position of the methyl and tert-pentyl groups, followed by its removal. Another example is the synthesis of 2-amino-4-tert-pentyl-6-nitrophenol, which starts with the condensation of phenol and tert-amyl alcohol to produce p-tert-amylphenol, followed by nitration and reduction. google.com

Functional Group Interconversions on the this compound Skeleton

Once the this compound core is synthesized, it can undergo various chemical transformations at the phenolic hydroxyl group and on the aromatic ring.

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is acidic and can undergo typical reactions of phenols.

Etherification: The hydroxyl group can be converted into an ether by reaction with alkyl halides in the presence of a base. This reaction proceeds via the formation of a more nucleophilic phenoxide ion.

Esterification: Reaction with acyl chlorides or acid anhydrides leads to the formation of the corresponding phenyl esters.

The steric hindrance provided by the ortho-methyl and tert-pentyl groups can influence the rate of these reactions compared to unhindered phenols.

Electrophilic Aromatic Substitution on the Phenol Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and alkyl groups. byjus.commasterorganicchemistry.com These groups direct incoming electrophiles primarily to the positions ortho and para to the hydroxyl group. libretexts.orgresearchgate.net In this compound, the positions ortho and para to the hydroxyl group are positions 6, 4, and 2. Since positions 2 and 6 are already substituted, the primary site for further electrophilic attack is the para position (position 4).

Common electrophilic aromatic substitution reactions include:

Halogenation: The phenol can be readily halogenated (e.g., with chlorine or bromine) without the need for a Lewis acid catalyst, which is typically required for less activated aromatic rings. byjus.com Over-halogenation can occur, leading to polysubstituted products.

Nitration: Treatment with nitric acid can introduce a nitro group onto the aromatic ring, typically at the para position. byjus.comlibretexts.org The reaction conditions (e.g., concentration of nitric acid) can be controlled to favor mononitration.

Sulfonation: Reaction with sulfuric acid can lead to the introduction of a sulfonic acid group.

Friedel-Crafts Alkylation and Acylation: Further alkylation or acylation can occur on the aromatic ring, although the steric hindrance from the existing substituents might require more forcing conditions.

Table 2: Potential Electrophilic Aromatic Substitution Products of this compound

ReactionElectrophileExpected Major Product
BrominationBr₂4-Bromo-2-methyl-6-(tert-pentyl)phenol
NitrationHNO₃/H₂SO₄2-Methyl-4-nitro-6-(tert-pentyl)phenol
Friedel-Crafts AcylationRCOCl/AlCl₃4-Acyl-2-methyl-6-(tert-pentyl)phenol

Transformations of the Alkyl Side Chains

The reactivity of the methyl and tert-pentyl side chains in this compound offers pathways to functionalized derivatives. Key transformations include oxidation of the methyl group and dealkylation of the tert-pentyl group.

Oxidation of the Methyl Group: The methyl group attached to the phenolic ring is susceptible to oxidation, particularly under conditions that favor the formation of phenoxy radicals. While direct oxidation studies on this compound are not extensively documented in readily available literature, analogies can be drawn from similar hindered phenols like 2,6-di-tert-butyl-4-methylphenol (BHT). The oxidation of the methyl group in such compounds can proceed via various pathways, often initiated by one-electron oxidants to form a stabilized phenoxy radical.

Under certain conditions, especially in the presence of peroxy radicals, the methyl group can be oxidized to form a variety of products. cdnsciencepub.comresearchgate.net For instance, the reaction of 2,6-dialkyl-4-methylphenols with peroxy radicals can yield 4-peroxy-cyclohexadienones. cdnsciencepub.com Furthermore, at elevated temperatures, dimerization reactions can occur, leading to the formation of stilbenequinones through a complex reaction sequence involving the coupling of two phenoxy radicals. cdnsciencepub.com Biocatalytic systems have also demonstrated the selective oxidation of alkyl chains on phenols, which can lead to the formation of hydroxylated intermediates. nih.gov

Dealkylation of the tert-Pentyl Group: The tert-pentyl group, being a tertiary alkyl group, can be removed from the phenolic ring under acidic conditions in a process known as dealkylation or de-tert-alkylation. alfa-chemistry.com This reaction is essentially the reverse of the Friedel-Crafts alkylation used in its synthesis. The process is typically catalyzed by strong acids such as sulfuric acid or solid acid catalysts like zeolites and alumina. alfa-chemistry.com

The dealkylation reaction is driven by the stability of the resulting tert-pentyl carbocation. The reaction conditions, such as temperature and catalyst choice, are crucial in controlling the efficiency of the dealkylation process. For instance, the dealkylation of tert-butylated cresols has been effectively carried out using γ-Al2O3 as a catalyst in a solvent like cyclohexane (B81311) at temperatures between 250-270°C.

A general representation of the dealkylation of a tert-alkyl phenol is shown below:

R-Ar-OH + H+ ⇌ [R-Ar-OH2]+ → Ar-OH + R+

The following table summarizes typical conditions for related dealkylation reactions.

CatalystSubstrate ExampleTemperature (°C)SolventKey Observation
γ-Al2O36-tert-butyl-3-methylphenol250-270CyclohexaneHigh conversion and selectivity to m-cresol (B1676322).
Sulfuric AcidButylated m-cresol< 230-Continuous process for pure m-cresol production.
Zeolitestert-butylphenolsVariable-Shape selectivity can influence product distribution.

Advanced Reaction Mechanisms in this compound Synthesis

The primary route for the synthesis of this compound is the Friedel-Crafts alkylation of o-cresol with a tert-pentylating agent, such as isoamylene (2-methyl-2-butene) or tert-pentyl alcohol. Advanced understanding of this reaction involves considering the catalyst's role in regioselectivity, the nature of the electrophile, and the potential for side reactions.

The reaction proceeds via an electrophilic aromatic substitution mechanism. The catalyst, typically a Lewis acid like aluminum chloride (AlCl₃) or a solid acid like a zeolite, plays a crucial role in generating the electrophile, the tert-pentyl carbocation, from the alkylating agent. khanacademy.orgmasterorganicchemistry.com

Formation of the Electrophile:

From Isoamylene: The alkene reacts with a proton source (generated by the interaction of the catalyst with trace water or a co-catalyst) to form the tertiary carbocation.

(CH₃)₂C=CHCH₃ + H+ → (CH₃)₂C+CH₂CH₃

From tert-Pentyl Alcohol: The alcohol is activated by the Lewis acid, leading to the formation of the carbocation.

(CH₃)₂C(OH)CH₂CH₃ + AlCl₃ → (CH₃)₂C+CH₂CH₃ + [AlCl₃(OH)]-

Electrophilic Attack and Regioselectivity: The generated tert-pentyl carbocation then attacks the electron-rich aromatic ring of o-cresol. The hydroxyl and methyl groups of o-cresol are ortho, para-directing activators. The bulky tert-pentyl group preferentially attacks the less sterically hindered ortho position to the hydroxyl group that is not already occupied by the methyl group, leading to the formation of this compound. The choice of catalyst and reaction conditions can significantly influence this regioselectivity. researchgate.netias.ac.in For instance, certain zeolites with specific pore structures can favor the formation of the ortho-alkylated product due to shape-selective constraints. researchgate.net

Catalyst and Reaction Condition Effects on Synthesis:

Catalyst TypeAlkylating AgentTemperature (°C)SolventKey Mechanistic Insight
Lewis Acids (e.g., AlCl₃)Isoamylene/tert-Pentyl Alcohol50-150HydrocarbonGenerates carbocation; can lead to side products if not controlled. khanacademy.org
Zeolites (e.g., H-ZSM-5)Methanol/Isoamylene300-450Gas PhaseShape selectivity can enhance ortho-alkylation. researchgate.netresearchgate.net
Metal Oxides (e.g., Fe-Mg-O)Methanol350-380Gas PhaseCan provide high selectivity for ortho-alkylation of phenols. researchgate.net
Strong Acid ResinsIsopropyl Alcohol~180Solvent-freeDemonstrates competition between O- and C-alkylation. semanticscholar.org

Competition between O-Alkylation and C-Alkylation: A competing reaction pathway is the O-alkylation of the phenolic hydroxyl group to form an ether. This is often the kinetically favored product at lower temperatures. However, the O-alkylated product can rearrange to the more thermodynamically stable C-alkylated product, especially at higher temperatures or in the presence of a strong acid catalyst. semanticscholar.org The reaction conditions can be tuned to favor the desired C-alkylation.

Dealkylation and Transalkylation: The Friedel-Crafts alkylation is a reversible reaction. Under certain conditions, the product can undergo dealkylation, or the alkyl group can migrate to a different position on the ring or to another molecule (transalkylation). This reversibility is more pronounced with bulky tertiary alkyl groups and at higher temperatures.

Advanced Analytical and Spectroscopic Characterization of 2 Methyl 6 Tert Pentyl Phenol

High-Resolution Spectroscopic Techniques for Structural Confirmation

High-resolution spectroscopic methods are indispensable for the definitive structural elucidation of 2-Methyl-6-(tert-pentyl)phenol, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure. In ¹H NMR, the chemical shifts and coupling patterns of the protons provide a map of the proton environment. The aromatic protons typically appear as a multiplet in the range of 6.5-7.5 ppm. The hydroxyl proton signal is often a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The methyl and tert-pentyl group protons have characteristic chemical shifts in the aliphatic region (0.5-2.5 ppm). chemicalbook.com ¹³C NMR provides information on the carbon skeleton, with distinct signals for the aromatic carbons, the phenolic carbon, and the carbons of the alkyl substituents.

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for determining the precise elemental composition of this compound. It provides a highly accurate mass measurement of the molecular ion, allowing for the calculation of the molecular formula with a high degree of confidence. The calculated monoisotopic mass of this compound (C₁₂H₁₈O) is 178.1358 g/mol . HRMS analysis would be expected to yield a measured mass very close to this value, confirming the elemental makeup of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group. researchgate.net Sharp peaks corresponding to C-H stretching of the aromatic ring and the alkyl groups appear around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring are typically observed in the 1450-1600 cm⁻¹ region, and the C-O stretching of the phenol (B47542) is found around 1200 cm⁻¹. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Phenolic compounds like this compound exhibit characteristic absorption bands in the UV region. Typically, two main absorption bands are observed for substituted phenols. The primary band (E2-band) appears around 270-285 nm, and a secondary band (B-band) can be seen at shorter wavelengths, around 210-230 nm. The exact position and intensity of these bands can be influenced by the solvent and the substitution pattern on the aromatic ring.

Table 1: Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic Peaks/Signals
¹H NMR Aromatic protons (multiplet, ~6.5-7.5 ppm), Hydroxyl proton (broad singlet), Methyl and tert-pentyl protons (aliphatic region, ~0.5-2.5 ppm)
¹³C NMR Signals for aromatic carbons, phenolic carbon, and alkyl carbons
HRMS Calculated Monoisotopic Mass: 178.1358 g/mol (for C₁₂H₁₈O)
FTIR O-H stretch (~3200-3600 cm⁻¹), C-H stretch (~2850-3100 cm⁻¹), Aromatic C=C stretch (~1450-1600 cm⁻¹), C-O stretch (~1200 cm⁻¹)
UV-Vis Primary absorption band (~270-285 nm), Secondary absorption band (~210-230 nm)

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for determining the purity of this compound and for its isolation from reaction mixtures or natural sources.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly effective method for the analysis of volatile and semi-volatile compounds like this compound. In GC, the compound is separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. The separated compound then enters the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint. nih.govresearchgate.net For phenolic compounds, derivatization is sometimes employed to increase volatility and improve peak shape. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation, identification, and quantification of this compound. The separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly used for the analysis of phenolic compounds. The purity of a sample can be assessed by the presence of a single, sharp peak at a specific retention time. HPLC can also be used for the preparative isolation of the pure compound.

Table 2: Chromatographic Data for this compound

Chromatographic MethodKey Parameters and Findings
Gas Chromatography (GC) Retention time is a key identifier. Purity is indicated by a single major peak. Derivatization can be used to improve analysis.
High-Performance Liquid Chromatography (HPLC) Retention time is used for identification and quantification. Purity is confirmed by a single, well-defined peak.

Advanced Hyphenated Techniques for Complex Mixture Analysis

The analysis of this compound in complex matrices, such as environmental or biological samples, often requires the use of advanced hyphenated techniques that couple the high separation power of chromatography with the sensitive and selective detection of mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful technique for the trace-level detection and quantification of phenolic compounds in complex samples. nih.govresearchgate.net It combines the separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After separation by LC, the parent ion of the target analyte is selected in the first mass analyzer, fragmented, and the resulting daughter ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides a high degree of specificity, minimizing interferences from the sample matrix. nih.gov This technique is particularly valuable for analyzing polyphenols and their metabolites in various biological and environmental samples. researchgate.netresearchgate.net

Theoretical and Computational Investigations of 2 Methyl 6 Tert Pentyl Phenol

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed examination of molecular geometries, electronic structures, and various spectroscopic properties. For phenolic compounds, these calculations can predict key parameters that govern their chemical behavior.

While specific quantum chemical studies on 2-Methyl-6-(tert-pentyl)phenol are not extensively documented in publicly available literature, the methodologies applied to structurally similar phenols provide a clear indication of the expected findings. For instance, studies on related compounds like 2,4-di-tert-butyl-6-(p-tolylamino)phenol have utilized semi-empirical methods like PM6 to perform full optimization and calculate the electronic structure. bsu.by Such calculations typically yield the optimized molecular geometry, including bond lengths and angles, as well as crucial electronic properties.

Key electronic descriptors that are often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The energy gap between HOMO and LUMO is an important indicator of molecular stability and reactivity. For example, in a study of 2,4-di-tert-butyl-6-(p-tolylamino)phenol, the HOMO energy was calculated to be -8.544 eV and the LUMO energy was 0.430 eV. bsu.by These calculations can also predict the electronic absorption spectra, identifying the wavelengths of maximum absorption and the corresponding electronic transitions. bsu.by

Table 1: Computed Properties of Phenolic Compounds

Property2-tert-Butyl-6-methylphenol2,4-Di-tert-pentylphenol
Molecular Formula C11H16OC16H26O
Molecular Weight 164.24 g/mol 234.38 g/mol
Exact Mass 164.120115130 Da234.198365449 Da
Topological Polar Surface Area 20.2 Ų20.2 Ų
Hydrogen Bond Donor Count 11
Hydrogen Bond Acceptor Count 11
Rotatable Bond Count 14

Data sourced from PubChem. nih.govnih.gov

Mechanistic Studies of Reactions Involving this compound via Density Functional Theory

Density Functional Theory (DFT) has become a standard method for investigating reaction mechanisms due to its favorable balance of computational cost and accuracy. For phenolic compounds, DFT calculations can elucidate the pathways of various reactions, including oxidation, electrophilic substitution, and hydrogen abstraction.

DFT-based molecular dynamics simulations have been effectively used to study the behavior of phenol (B47542) and phenolate (B1203915) in aqueous solutions. researchgate.net These simulations can reveal details about solvation structures and the dynamics of hydrogen bonding between the phenol and surrounding water molecules. researchgate.net Such studies have shown that the phenolate ion can induce a local ordering of the hydrogen-bond structure that extends beyond its first solvation shell. researchgate.net

Furthermore, DFT can be employed to calculate the pKa of phenolic compounds, a critical parameter for understanding their acidity and behavior in solution. By modeling the molecule in both its protonated and deprotonated states, often in the presence of explicit solvent molecules, DFT can provide valuable insights into how structural modifications influence acidity. researchgate.net

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of molecular systems, providing a "computational microscope" to observe molecular motions and interactions. For systems containing this compound, MD simulations can be used to investigate its behavior in bulk liquids, in solutions, and at interfaces.

Atomistic MD simulations have been successfully applied to model complex systems like phenolic resins. nih.gov These simulations can predict macroscopic properties such as density and glass transition temperature (Tg) by modeling the curing process and the resulting cross-linked network. nih.gov Although these studies focus on polymeric systems, the underlying force fields and simulation methodologies are transferable to the study of smaller phenolic molecules.

For individual molecules like this compound, MD simulations can be used to explore conformational preferences, solvation dynamics, and partitioning behavior between different phases. By simulating the molecule in various solvents, one can gain insights into its solubility and the microscopic interactions that govern its behavior in different chemical environments.

Elucidation of Structure-Reactivity Relationships through Computational Models

A primary goal of computational chemistry is to establish clear relationships between a molecule's structure and its reactivity. By systematically varying the structure of a molecule and calculating its properties, computational models can identify the key structural features that control its chemical behavior.

For substituted phenols, computational models can be used to understand how the nature and position of substituents on the phenolic ring influence properties such as antioxidant activity, acidity, and reactivity in various chemical transformations. For example, the steric hindrance provided by the tert-pentyl group and the electronic effect of the methyl group in this compound can be quantitatively assessed through computational models.

Quantum-chemical studies on related hepatoprotective compounds have demonstrated the use of computational methods to explore the relationship between structure and antioxidant properties. By calculating parameters such as bond dissociation energies and ionization potentials, these models can predict the efficacy of a phenolic compound as a free radical scavenger.

Research Applications of 2 Methyl 6 Tert Pentyl Phenol in Chemical Sciences and Engineering

Role as an Antioxidant in Material Science

The primary and most well-established application of 2-Methyl-6-(tert-pentyl)phenol is as an antioxidant. Its molecular architecture is key to its efficacy in preventing the oxidative degradation of organic materials.

Chemical Mechanisms of Antioxidant Action (e.g., Radical Scavenging Pathways)

The antioxidant activity of this compound is rooted in its ability to function as a radical scavenger. acs.orgpartinchem.com The mechanism of action for hindered phenols, in general, involves the donation of the hydrogen atom from the phenolic hydroxyl (-OH) group to a free radical (R•), effectively neutralizing it and terminating the oxidative chain reaction. partinchem.com This process is illustrated in the following simplified scheme:

Step 1: Initiation A polymer or organic material, when exposed to heat, light, or other stressors, can form a free radical (P•). P-H → P• + H•

Step 2: Propagation The polymer radical (P•) can react with oxygen to form a peroxyl radical (POO•). P• + O₂ → POO• This peroxyl radical can then abstract a hydrogen from another polymer chain, propagating the degradation process. POO• + P-H → POOH + P•

Step 3: Termination by this compound this compound (ArOH) intervenes by donating its phenolic hydrogen to the peroxyl radical, thus terminating the chain reaction. partinchem.com POO• + ArOH → POOH + ArO•

The resulting phenoxyl radical (ArO•) is significantly stabilized by the delocalization of the unpaired electron across the aromatic ring and by the steric hindrance provided by the adjacent methyl and tert-pentyl groups. This steric hindrance prevents the phenoxyl radical from initiating new oxidation chains. The stability of this radical is a crucial feature of hindered phenols, making them highly effective primary antioxidants. partinchem.com

The antioxidant action of phenolic compounds can proceed through different pathways, including Formal Hydrogen Transfer (FHT) and Single Electron Transfer (SET), depending on the reaction environment. acs.org

Stabilization of Polymeric Materials and Lubricants

The ability of this compound and related alkylphenols to inhibit oxidative degradation makes them valuable additives for the stabilization of a wide range of materials. google.com

Polymeric Materials: Hindered phenols are incorporated into various polymers to protect them from degradation during processing and end-use. This degradation can lead to undesirable changes in the material's properties, such as discoloration, loss of strength, and embrittlement. partinchem.com Alkylphenols are used as antioxidants to stabilize polymers like rubber and polyvinyl chloride (PVC). google.com They can be added to plastics to prevent thermal decomposition during manufacturing. google.com For instance, related hindered phenolic antioxidants are used in polyolefins, styrenic polymers, and polyoxymethylene. oecd.org

Lubricants: Lubricating oils and greases are susceptible to oxidation, especially at high temperatures, which can lead to the formation of sludge, varnishes, and corrosive byproducts. Hindered phenols are added to lubricant formulations to enhance their oxidative stability and extend their service life. chemicalbook.com

Precursor in Organic Synthesis for Specialty Chemicals

Beyond its direct application as an antioxidant, this compound serves as a valuable starting material and intermediate in the synthesis of more complex and specialized chemical compounds. nih.gov

Intermediate in the Synthesis of Functionalized Phenols

This compound can be chemically modified to introduce other functional groups onto the phenolic structure, leading to the creation of a diverse array of functionalized phenols. These modifications can be used to fine-tune the properties of the molecule for specific applications. For example, the phenolic group can direct electrophilic aromatic substitution to the positions ortho and para to the hydroxyl group. The existing substituents will influence the regioselectivity of these reactions. Such transformations can lead to the synthesis of more complex phenols with tailored electronic and steric properties. The synthesis of functionalized phenols is a significant area of research due to their wide range of applications in materials science and as biologically active molecules. primaryinfo.com

Building Block for Complex Organic Molecules (e.g., Dyes and Additives)

The structure of this compound makes it a useful building block for the synthesis of larger, more complex organic molecules. For instance, alkylphenols can be used as precursors in the production of phenolic resins through condensation reactions with formaldehyde. nih.gov These resins have a wide range of applications as adhesives and bonding agents.

Furthermore, the chemical scaffold of this compound can be incorporated into the synthesis of specialty additives. An example of a similar, more complex phenolic compound derived from related starting materials is 2,2'-Methylenebis(4-methyl-6-tert-butylphenol), which is used as an antioxidant in rubber and plastics. chemicalbook.comnist.gov The synthesis of such bis-phenolic compounds often involves the reaction of a simpler phenol (B47542) with an aldehyde or ketone.

While direct evidence for the use of this compound in the synthesis of commercial dyes is not prevalent in the reviewed literature, the general class of phenols is fundamental to the synthesis of many azo dyes through diazo coupling reactions. drishtiias.com The specific substitution pattern of this compound could be exploited to create dyes with particular color and solubility characteristics.

Environmental Chemistry of 2 Methyl 6 Tert Pentyl Phenol: Degradation and Transformation Studies

Mechanistic Studies of Chemical Degradation Pathways in Environmental Matrices

Detailed mechanistic studies specifically investigating the chemical degradation of 2-Methyl-6-(tert-pentyl)phenol in environmental matrices such as water, soil, or sediment are not readily found in the reviewed literature.

Oxidation and Hydrolysis Mechanisms

No specific studies on the oxidation and hydrolysis mechanisms of this compound were identified. For phenolic compounds in general, oxidation is a primary degradation pathway, often initiated by hydroxyl radicals, leading to the formation of phenoxyl radicals. These can then undergo further reactions. Hydrolysis is not expected to be a significant degradation pathway for this compound due to the stability of the aromatic ring and the ether linkage not being present.

Photochemical Transformation Processes

Specific research on the photochemical transformation processes of this compound is not available in the public domain. Generally, phenolic compounds can undergo direct photolysis by absorbing UV radiation or indirect photolysis through reactions with photochemically generated species like hydroxyl radicals. However, without specific studies, the quantum yield, reaction kinetics, and transformation products for this compound remain unknown.

Biodegradation Pathways and Biotransformation Products

There is a lack of published studies on the biodegradation pathways and biotransformation products of this compound. While the biodegradation of other alkylphenols, such as nonylphenol and bisphenol A, has been studied, indicating that degradation can proceed via ortho- or meta-cleavage of the aromatic ring, it is not possible to definitively state that this compound follows the same pathways without specific experimental evidence. nih.govresearchgate.netsigmaaldrich.comeuropa.eu The specific microorganisms capable of degrading this compound and the resulting metabolites have not been documented.

Advanced Methodologies for Environmental Fate Modeling and Prediction

No specific environmental fate models or predictions for this compound were found. Environmental fate modeling typically requires input data such as the compound's physicochemical properties, degradation rates, and partition coefficients. While some basic properties may be estimated, the lack of experimental data on its degradation and transformation prevents the development and validation of reliable environmental fate models for this specific compound.

Future Research Directions and Emerging Paradigms in 2 Methyl 6 Tert Pentyl Phenol Chemistry

Development of Sustainable Synthetic Routes

The traditional synthesis of alkylphenols often involves the use of strong acids and harsh reaction conditions, which can generate significant waste and pose environmental concerns. wikipedia.orgacs.org Future research is increasingly directed towards the development of sustainable synthetic routes for 2-Methyl-6-(tert-pentyl)phenol that align with the principles of green chemistry.

Key areas of investigation include:

Catalytic Alkylation Methods: The use of solid acid catalysts, such as zeolites, is a promising avenue for the selective alkylation of phenols. rsc.org Research into designing ZSM-5 zeolites with specific pore structures and acidity can enhance the regioselectivity towards the desired ortho-alkylation, minimizing the formation of byproducts. rsc.org Furthermore, the application of dual catalytic systems, for instance combining a metal catalyst like palladium on carbon with a Lewis acid, presents a novel one-step synthesis approach for producing ortho-alkylated phenols with high atom economy. acs.org

Renewable Feedstocks: A significant shift towards sustainability involves utilizing renewable resources. patsnap.compatsnap.com Future research will likely explore the synthesis of this compound and its precursors from biomass-derived starting materials. This approach aims to reduce the reliance on petroleum-based resources and create more environmentally friendly production pathways. patsnap.com

Solvent-Free and Alternative Solvent Systems: Investigations into solvent-free reaction conditions or the use of greener solvents are crucial. For example, performing alkylation reactions in the absence of a solvent or in benign media can significantly reduce the environmental impact of the synthesis process. researchgate.net

Research FocusApproachPotential Benefits
Catalytic SystemsUse of zeolites and dual metal/Lewis acid catalysts. acs.orgrsc.orgHigher selectivity, reduced waste, and improved atom economy. acs.org
FeedstocksSynthesis from biomass-derived materials. patsnap.comReduced dependence on fossil fuels and a more sustainable lifecycle. patsnap.com
Reaction MediaSolvent-free conditions or use of green solvents. researchgate.netMinimized environmental pollution and simplified product purification. researchgate.net

Exploration of Novel Material Science Applications

While this compound is a known antioxidant, its potential in advanced material science applications is an area of growing interest. welltchemicals.comvinatiorganics.com As a hindered phenol (B47542), it can effectively inhibit oxidative degradation in various materials, thereby enhancing their stability and lifespan. welltchemicals.comvinatiorganics.com

Emerging applications being explored include:

Polymer Stabilization: Research is focused on incorporating this compound into a wider range of polymers to improve their thermo-oxidative stability. welltchemicals.com This includes its use in engineering plastics and synthetic fibers to prevent degradation during processing and throughout the material's service life. welltchemicals.comvinatiorganics.com By inhibiting oxidation, it helps in maintaining the molecular weight of polymers, which is critical for their performance. welltchemicals.com

Development of Novel Materials: There is potential for using this compound as a building block for new macromolecular materials. welltchemicals.com Its covalent immobilization onto polymer backbones is an active area of research to create materials with enhanced durability and resistance to degradation. mdpi.com This could lead to the development of longer-lasting plastics and coatings, contributing to sustainability by reducing material waste. vinatiorganics.com

Hybrid Multifunctional Additives: A novel approach involves synthesizing hybrid molecules that combine the antioxidant properties of hindered phenols with other functionalities, such as UV absorption. nih.gov For instance, a molecule incorporating both a hindered phenol and a benzophenone (B1666685) structure could act as a multifunctional polymer additive, providing comprehensive protection against both thermal and photo-degradation. nih.gov

Integration with Flow Chemistry and Automated Synthesis

The integration of flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing, offering enhanced control, efficiency, and safety compared to traditional batch processes. patsnap.comresearchgate.netakjournals.comvapourtec.com The synthesis of this compound is well-suited for these modern techniques.

Key aspects of this integration include:

Continuous Flow Alkylation: The alkylation of phenols can be effectively performed in packed-bed flow reactors. researchgate.netakjournals.comvapourtec.com Using a heterogeneous base, such as potassium carbonate, in a continuous flow system allows for rapid and efficient synthesis with simplified workup, as often only solvent removal is required. researchgate.netakjournals.comvapourtec.com While higher temperatures and longer residence times may be needed for phenols compared to other substrates, the precise control over these parameters in a flow reactor can optimize the yield and purity of this compound. researchgate.netakjournals.com

Process Optimization and Scalability: Flow chemistry enables rapid screening of reaction conditions, such as temperature, pressure, and catalyst loading, to quickly identify optimal synthesis parameters. researchgate.net This facilitates a more efficient and cost-effective scale-up of the production process. The modular nature of flow systems also allows for the easy integration of multiple reaction steps into a continuous and convergent synthesis. researchgate.net

Automated Synthesis Platforms: The combination of flow chemistry with automated control systems and real-time analytics allows for the development of "smart" manufacturing processes. These systems can self-optimize to maintain consistent product quality and respond to any process deviations, leading to more robust and reliable production of this compound.

TechnologyApplication in SynthesisAdvantages
Flow ChemistryContinuous alkylation in packed-bed reactors. researchgate.netakjournals.comvapourtec.comEnhanced safety, improved heat and mass transfer, and easier scalability. akjournals.com
Automated SynthesisIntegration of control systems for process optimization.Increased efficiency, reproducibility, and reduced manual intervention.
In-line AnalyticsReal-time monitoring of reaction progress. researchgate.netPrecise process control and immediate quality assurance.

Advanced Characterization Techniques for In Situ Studies

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of this compound is crucial for process optimization and the development of novel synthetic routes. Advanced in situ characterization techniques are becoming indispensable tools for these investigations.

Spectroscopic Monitoring: Techniques such as mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy can be used for real-time, in situ monitoring of chemical reactions. spectroscopyonline.com These methods allow for the tracking of reactant consumption, product formation, and the identification of transient intermediates without the need for sample extraction. spectroscopyonline.com This provides valuable insights into the reaction pathway.

Time-Resolved In Situ (TRIS) Monitoring: For mechanochemical or other rapid reactions, TRIS techniques, including synchrotron X-ray diffraction and Raman spectroscopy, offer the ability to follow the reaction in real-time. birmingham.ac.uk This can provide a detailed mechanistic understanding, facilitating the rational design and optimization of synthetic processes. birmingham.ac.uk

Computational Modeling: Density functional theory (DFT) calculations and other computational methods can be used to investigate the reaction mechanism and kinetics of phenol alkylation. researchgate.net These theoretical studies can complement experimental work by predicting reaction pathways, transition states, and the influence of solvents and catalysts, guiding the design of more efficient synthetic strategies. researchgate.net

Interdisciplinary Research with Green Chemistry and Sustainable Engineering Principles

The future of this compound chemistry is intrinsically linked to interdisciplinary research that combines principles of green chemistry and sustainable engineering. This holistic approach considers the entire lifecycle of the compound, from its synthesis to its application and end-of-life.

Lifecycle Assessment: A comprehensive lifecycle assessment of different synthetic routes for this compound can quantify their environmental impact. This allows for the selection of the most sustainable production method, considering factors such as energy consumption, raw material usage, and waste generation.

Designing for Degradability: While enhancing the stability of materials is a key application, future research may also focus on designing hindered phenols that, after their useful life, can degrade into benign substances. This aligns with the principles of a circular economy and aims to reduce the persistence of chemical additives in the environment.

Process Intensification: Sustainable engineering principles encourage the development of intensified processes that are smaller, safer, and more energy-efficient. The use of microreactors and other continuous flow technologies for the synthesis of this compound is a prime example of process intensification that leads to a more sustainable manufacturing footprint. akjournals.com

By embracing these future research directions, the scientific community can unlock the full potential of this compound, driving innovation in sustainable chemical manufacturing and advanced materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.